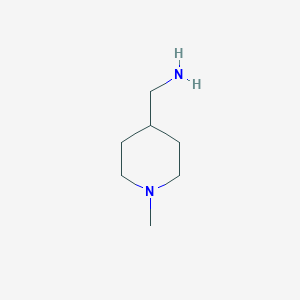

(1-Methylpiperidin-4-yl)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72092. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1-methylpiperidin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-9-4-2-7(6-8)3-5-9/h7H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTPSAZJSOQXHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50221708 | |

| Record name | 1-Methylpiperidine-4-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50221708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7149-42-0 | |

| Record name | (1-Methylpiperidin-4-yl)methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7149-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylpiperidine-4-methylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7149-42-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72092 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylpiperidine-4-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50221708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpiperidine-4-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1-Methylpiperidin-4-yl)methanamine chemical and physical properties

Technical Whitepaper: (1-Methylpiperidin-4-yl)methanamine

Executive Summary

This compound (CAS 7149-42-0) is a versatile diamine building block widely utilized in the synthesis of pharmaceutical candidates.[1] Characterized by a tertiary amine embedded within a piperidine ring and a primary exocyclic aminomethyl group, this compound serves as a critical linker and pharmacophore scaffold.

Its structural duality allows for selective functionalization—typically utilizing the primary amine for amide couplings or reductive aminations while retaining the basic tertiary amine to modulate solubility, lipophilicity (LogD), and target binding affinity (e.g., in GPCR or kinase inhibitors). This guide details its physicochemical profile, validated synthetic routes, and handling protocols for drug discovery applications.[1][2][3]

Chemical Identity & Structural Analysis

The molecule consists of a piperidine ring methylated at the N1 position and substituted with a methanamine group at the C4 position.[2] This "linker" configuration provides a semi-rigid spacing element between the basic center and the rest of the molecule.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Common Synonyms | 4-Aminomethyl-1-methylpiperidine; (1-Methyl-4-piperidinyl)methylamine |

| CAS Number | 7149-42-0 |

| SMILES | CN1CCC(CN)CC1 |

| Molecular Formula | C₇H₁₆N₂ |

| Molecular Weight | 128.22 g/mol |

| InChI Key | AGTPSAZJSOQXHJ-UHFFFAOYSA-N |

Physicochemical Profile

Understanding the physical state and basicity of this compound is crucial for reaction planning and workup strategies.

Table 2: Physical & Chemical Properties

| Property | Data | Context/Notes |

| Appearance | Colorless to pale yellow liquid | Hygroscopic; absorbs CO₂ from air. |

| Boiling Point | 80 °C @ 20 Torr | ~160 °C @ 760 mmHg. Distillable under vacuum. |

| Density | 0.901 g/cm³ | Less dense than water.[4] |

| Flash Point | 50 °C (122 °F) | Flammable Liquid . Handle away from ignition sources.[5] |

| pKa (Predicted) | ~10.5 (Primary -NH₂) ~10.1 (Tertiary Ring N) | Both nitrogens are basic. The primary amine is the nucleophilic handle; the tertiary amine dictates salt formation and solubility. |

| Solubility | Miscible in water, alcohols, DCM | High polarity due to diamine character. |

| LogP | ~0.25 | Low lipophilicity; good for lowering LogP of drug candidates. |

Basicity & Protonation Logic

The molecule contains two basic centers. In physiological conditions (pH 7.4), both nitrogens are predominantly protonated (dicationic species), which significantly enhances aqueous solubility. In synthetic organic chemistry, the primary amine (

Synthetic Routes & Manufacturing

The industrial and laboratory-scale synthesis typically proceeds via the reduction of 4-substituted 1-methylpiperidine precursors. The most robust method involves the reduction of 1-methylpiperidine-4-carboxamide or 1-methylpiperidine-4-carbonitrile .

Primary Pathway: Reduction of 1-Methylisonipecotamide

This route is preferred for its high yield and the availability of the starting material (1-methylisonipecotamide).

Reagents: Lithium Aluminum Hydride (LiAlH₄), Tetrahydrofuran (THF).[1][4][6]

Figure 1: Reduction pathway converting the carboxamide to the primary amine.[4]

Experimental Protocol: Synthesis via LiAlH₄ Reduction

Note: This reaction involves pyrophoric reagents. Work under inert atmosphere (Nitrogen/Argon).

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel. Purge with Nitrogen.[6]

-

Slurry Preparation: Charge LiAlH₄ (1.5 equiv) into anhydrous THF at 0 °C. Stir to form a grey slurry.

-

Addition: Dissolve 1-methylisonipecotamide (1.0 equiv) in anhydrous THF. Add dropwise to the LiAlH₄ slurry over 30 minutes, maintaining temperature <10 °C.

-

Reflux: Allow to warm to room temperature, then heat to reflux (66 °C) for 12–24 hours.

-

Quench (Fieser Method): Cool to 0 °C. Carefully add:

-

mL Water (per

- mL 15% NaOH

- mL Water

-

mL Water (per

-

Isolation: Filter the granular white precipitate. Wash solids with THF.[4][6] Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

-

Purification: Distill under reduced pressure (bp 80 °C @ 20 Torr) to obtain the pure amine.

Applications in Drug Discovery

This building block is a "privileged structure" in medicinal chemistry, appearing in various therapeutic classes.

Alphavirus Inhibitors

Used to synthesize indole-2-carboxamides. The piperidine moiety mimics the transition state or binds to specific hydrophobic pockets in viral proteins, while the basic amine interacts with acidic residues (Asp/Glu).

GPCR Ligands (CXCR4 & Opioids)

The 4-substituted piperidine is a classic scaffold for GPCRs.[2] The this compound unit provides a flexible "arm" that can reach deep into receptor binding pockets.

-

Mechanism: The tertiary nitrogen is often protonated at physiological pH, forming a salt bridge with a conserved Aspartate residue in the GPCR transmembrane domain.

N-Type Calcium Channel Blockers

Derivatives of this amine have shown oral activity in blocking N-type Ca²⁺ channels, useful for treating neuropathic pain.[7]

Figure 2: Therapeutic utility of the scaffold.

Experimental Protocol: Selective Amide Coupling

A common workflow involves coupling this diamine with a carboxylic acid to form an amide. Due to the steric hindrance of the tertiary methyl-piperidine nitrogen, the primary amine reacts selectively.

Reaction: Acid (R-COOH) + this compound

Reagents: HATU or EDC/HOBt, DIPEA, DMF.

-

Activation: Dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.1 M). Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 5 minutes at RT.

-

Coupling: Add this compound (1.1 equiv). The tertiary amine does not require protection.

-

Monitoring: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+1 peak).

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine.

-

Note: Since the product contains a basic piperidine, it may remain in the aqueous layer if the pH is too low. Ensure the aqueous layer is basic (pH > 10) during extraction to keep the amine neutral/organic-soluble, or use n-Butanol for extraction if the product is polar.

-

Handling, Safety & Storage

Signal Word: DANGER

-

Hazard Statements:

-

H314: Causes severe skin burns and eye damage (Corrosive).

-

H226: Flammable liquid and vapor.

-

H302/H332: Harmful if swallowed or inhaled.

-

-

Storage Conditions:

-

Store under Inert Atmosphere (Argon/Nitrogen). The compound is hygroscopic and absorbs CO₂ to form carbamates/carbonates.

-

Keep container tightly closed in a dry, well-ventilated place.

-

Recommended temperature: 2–8 °C (Refrigerate) for long-term stability.

-

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield.

-

Work inside a fume hood.

-

References

-

BenchChem. (2025).[2] Technical Guide: Core Properties of (1-Methyl-4-piperidinyl)methanamine. Retrieved from

-

ChemicalBook. (2026).[6] (1-Methyl-4-piperidinyl)methanamine CAS 7149-42-0 Properties and Safety. Retrieved from

-

Fisher Scientific. (2025).[5] Safety Data Sheet: (1-Methyl-4-piperidinyl)methanamine. Retrieved from

-

Journal of Medicinal Chemistry. (2003). Synthesis of Indole-carboxamides as Alphavirus Inhibitors. Vol 46, Issue 7, pp 1116-1119.[4][6] (Cited in ChemicalBook).[4][6]

-

National Institutes of Health (PubMed). (2000). Discovery of N-type Ca+2 channel blockers with oral activity for analgesia. Bioorg Med Chem. 8(6):1203-12.[7] Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 7149-42-0 | CAS DataBase [m.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. (1-Methyl-4-piperidinyl)methanamine | 7149-42-0 [chemicalbook.com]

- 7. The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phen yl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

(1-Methylpiperidin-4-yl)methanamine: Technical Profile & Synthetic Utility

[1][2]

Executive Summary

(1-Methylpiperidin-4-yl)methanamine (CAS: 7149-42-0) is a bifunctional heterocyclic building block extensively utilized in medicinal chemistry.[1][][3] Characterized by a semi-rigid piperidine core substituted with a primary aminomethyl group at the C4 position and a methyl group at the N1 position, this molecule serves as a critical "solubilizing tether" in drug design. Its structural features allow it to modulate lipophilicity (LogP) while introducing a basic center (pKa ~10) capable of forming salt bridges with aspartate or glutamate residues in protein binding pockets.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthetic pathways, and application logic in structure-activity relationship (SAR) studies.

Chemical Identity & Nomenclature

Accurate identification is paramount for regulatory compliance and database integration.

| Identifier Type | Value |

| IUPAC Name | This compound |

| Common Synonyms | 4-Aminomethyl-1-methylpiperidine; (1-Methyl-4-piperidinyl)methylamine; 1-Methyl-4-piperidinemethanamine |

| CAS Registry Number | 7149-42-0 |

| Molecular Formula | C₇H₁₆N₂ |

| Molecular Weight | 128.22 g/mol |

| SMILES | CN1CCC(CC1)CN |

| InChI Key | AGTPSAZJSOQXHJ-UHFFFAOYSA-N |

Physicochemical Profile

Understanding the physical behavior of this compound is essential for handling and formulation.

Quantitative Data Table

| Property | Value | Context/Condition |

| Appearance | Colorless to light yellow liquid | Standard Temperature & Pressure (STP) |

| Boiling Point | 159.8 °C | @ 760 mmHg |

| Boiling Point (Reduced) | 81 °C | @ 20 mmHg |

| Density | 0.901 g/cm³ | @ 20 °C |

| Flash Point | 50 °C | Closed Cup (Flammable) |

| pKa (Predicted) | ~10.1 (Primary Amine) | Basic center, protonated at physiological pH |

| LogP | 0.29 | Hydrophilic, good solubility in polar solvents |

| Solubility | High | Water, Ethanol, DCM, DMSO |

Structural Conformation & Basicity

The molecule exists predominantly in a chair conformation. The 1-methyl and 4-aminomethyl substituents generally adopt equatorial positions to minimize 1,3-diaxial interactions, maximizing steric stability.

-

N1 (Tertiary): Moderately basic, often involved in intramolecular H-bonding if the tail folds back, though steric bulk usually prevents this.

-

Exocyclic N (Primary): Highly basic (pKa > 10) and nucleophilic. This is the primary reactive site for amide coupling or reductive amination reactions in library synthesis.

Synthetic Methodologies

The synthesis of this compound must balance yield, purity, and scalability. Two primary routes are dominant in the literature: Nitrile Reduction and Amide Reduction.

Route A: Catalytic Hydrogenation of Nitriles (Industrial Preferred)

This route is preferred for large-scale production due to atom economy and the avoidance of stoichiometric hydride reagents.

Precursor: 1-Methyl-4-piperidinecarbonitrile (CAS: 6296-99-7).

-

Reaction: The nitrile is subjected to high-pressure hydrogenation.

-

Catalyst: Raney Nickel or Rhodium on Alumina.

-

Solvent: Methanolic ammonia (to suppress secondary amine formation via imine condensation).

-

Conditions: 50–80 °C, 50 bar H₂.

Route B: Hydride Reduction (Laboratory Scale)

For research laboratories where high-pressure equipment is unavailable, Lithium Aluminum Hydride (LiAlH₄) reduction is the standard protocol.

Experimental Protocol: LiAlH₄ Reduction

Safety Warning: LiAlH₄ is pyrophoric. All operations must be conducted under inert atmosphere (N₂ or Ar).

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Argon.

-

Reagent Prep: Suspend LiAlH₄ (1.5 equiv) in anhydrous THF (0.5 M relative to hydride). Cool to 0 °C.

-

Addition: Dissolve 1-methyl-4-piperidinecarbonitrile (1.0 equiv) in anhydrous THF. Add dropwise to the hydride suspension over 30 minutes. Maintain temperature < 10 °C.

-

Reflux: Once addition is complete, warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (System: DCM/MeOH/NH₄OH 90:10:1).

-

Fieser Workup: Cool to 0 °C. Carefully quench with:

- mL Water

- mL 15% NaOH

- mL Water

-

(Where

= grams of LiAlH₄ used)

-

Isolation: Filter the granular white precipitate. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

-

Purification: Distillation under reduced pressure (bp 81 °C @ 20 mmHg) yields the pure amine.

Synthetic Logic Diagram

The following diagram illustrates the synthetic logic and potential divergence points.

Medicinal Chemistry Applications

In drug discovery, this moiety is rarely the pharmacophore itself but rather a critical structural auxiliary .

The "Solubilizing Tether" Strategy

Drug candidates often suffer from poor aqueous solubility due to lipophilic aromatic cores required for binding affinity.

-

Mechanism: Attaching this compound introduces a basic nitrogen (pKa ~10). At physiological pH, this nitrogen is protonated, drastically increasing aqueous solubility.

-

Linker Role: The methylene spacer (-CH2-) between the piperidine ring and the primary amine allows for rotational freedom, preventing the bulky piperidine ring from clashing with the binding pocket wall.

Case Study: 5-HT2A Antagonists & Kinase Inhibitors

This motif is frequently observed in:

-

GPCR Ligands: Specifically 5-HT2A and Dopamine D2 antagonists. The basic nitrogen mimics the endogenous neurotransmitter's amine, forming an ionic bond with the conserved Aspartate residue in TM3 of the GPCR.

-

Kinase Inhibitors: Used to extend into the solvent-exposed region of the ATP binding pocket, improving physicochemical properties without disrupting the hinge-binding motif.

SAR Logic Diagram

Handling & Safety (MSDS Highlights)

This compound is a corrosive amine and must be handled with strict adherence to safety protocols.

-

GHS Classification:

-

Flammable Liquid (Category 3): H226[][3]

-

Acute Toxicity, Oral (Category 4): H302

-

Skin Corrosion/Irritation (Category 1B): H314 (Causes severe skin burns and eye damage)

-

-

PPE Requirements:

-

Nitrile rubber gloves (min 0.11 mm thickness).

-

Chemical safety goggles + Face shield.

-

Fume hood operation is mandatory.

-

-

Storage: Store under inert gas (Argon/Nitrogen) in a cool, dry place. Amines are sensitive to CO₂ (carbamate formation) and oxidation over time.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 795707, 1-Methyl-4-(piperidin-4-yl)piperazine derivatives and precursors. Retrieved from [Link]

Technical Assessment: Physicochemical Profiling of (1-Methylpiperidin-4-yl)methanamine

Executive Summary

(1-Methylpiperidin-4-yl)methanamine (CAS: 7149-42-0) is a versatile diamine building block extensively utilized in the synthesis of GPCR ligands, enzyme inhibitors, and neurotropic agents.[1][2][][4][5] As a liquid diamine featuring both a sterically accessible primary amine and a cyclic tertiary amine, it presents unique solubility and stability profiles that define its handling requirements.[2]

This guide provides a rigorous technical analysis of its physicochemical behavior.[2] Key takeaways include its complete miscibility in aqueous and polar organic media , its high susceptibility to atmospheric CO₂ (carbamylation) , and the necessity of inert atmosphere storage to prevent oxidative degradation.[2] The protocols detailed below are designed to ensure data integrity during formulation and synthesis.

Part 1: Molecular Architecture & Physicochemical Baseline

Understanding the stability of this compound requires an analysis of its two distinct basic centers. The molecule consists of a piperidine ring N-methylated at position 1, with an aminomethyl extension at position 4.[2]

Structural Properties

| Property | Value / Description | Notes |

| CAS Number | 7149-42-0 | |

| Molecular Formula | C₇H₁₆N₂ | MW: 128.22 g/mol |

| Physical State | Colorless to light yellow liquid | Viscosity is low; hygroscopic.[2] |

| Boiling Point | ~80–81 °C @ 20 mmHg | Volatile under high vacuum.[2] |

| Density | 0.901 g/cm³ | Less dense than water.[2] |

| Predicted pKa (1) | ~10.1–10.5 (Primary Amine) | Highly basic; primary protonation site.[2] |

| Predicted pKa (2) | ~9.8–10.1 (Tertiary Amine) | Secondary protonation site; N-methylpiperidine core.[2] |

Theoretical Solubility Basis

The molecule is amphiphilic but dominated by its high polarity.[2] The presence of two nitrogen atoms capable of hydrogen bonding (one donor/acceptor, one acceptor) renders it highly hydrophilic.[2]

-

Lipophilicity (LogP): Predicted LogP is low (~0.1 to 0.5), suggesting poor retention in non-polar lipid bilayers without protonation.[2]

-

Hydrophilicity: The primary amine group acts as a potent H-bond donor, facilitating miscibility with water and alcohols.[2]

Part 2: Solubility Profile & Solvent Compatibility

The solubility of this compound is dictated by solvent polarity and pH.[2] As a strong base, its solubility in aqueous media is pH-dependent, though the free base form remains water-soluble due to its low molecular weight.[2]

Solvent Compatibility Matrix[2]

| Solvent Class | Representative Solvent | Solubility Rating | Formulation Notes |

| Aqueous | Water, PBS (pH 7.[2]4) | Miscible | Exothermic dissolution; pH will rise significantly upon addition.[2] |

| Alcohols | Methanol, Ethanol | Miscible | Ideal for stock solutions; stable if stored cold/anhydrous.[2] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good for extraction; beware of reaction with CHCl₃ (dichlorocarbene) over long periods.[2] |

| Polar Aprotic | DMSO, DMF | High | Excellent for biological assays; DMSO stocks are stable at -20°C. |

| Ethers | THF, Diethyl Ether | Moderate to High | Soluble, but may require sonication if salt forms are used.[2] |

| Hydrocarbons | Hexanes, Heptane | Low to Moderate | Phase separation likely at low temperatures; poor solvent for stock preparation.[2] |

pH-Dependent Solubility (Salt Formation)

In drug development, this compound is often handled as a dihydrochloride (2HCl) salt to improve crystallinity and stability.[2]

-

Free Base (Liquid): Soluble in organics (DCM, THF) and water.[2]

-

Dihydrochloride Salt (Solid): Highly soluble in water (>100 mg/mL); insoluble in non-polar organics (Hexane, Et₂O).[2]

Part 3: Stability & Degradation Pathways[6]

The stability of this compound is compromised primarily by oxidative stress and atmospheric carbon dioxide .[2]

Degradation Mechanisms[2][6]

-

Carbamylation (Air Sensitivity): The primary amine (-NH₂) reacts rapidly with atmospheric CO₂ to form carbamic acid species, which often precipitate as carbamate salts.[2] This is the most common purity failure mode.[2]

-

N-Oxidation: The tertiary amine (piperidine nitrogen) is susceptible to oxidation by peroxides or atmospheric oxygen over time, forming the N-oxide.[2]

-

Discoloration: Yellowing of the liquid indicates oxidation or trace polymerization impurities.

Visualization of Degradation Pathways

The following diagram illustrates the chemical susceptibility of the molecule.

Figure 1: Primary degradation pathways.[2] Note the rapid reaction with CO₂ compared to the slower N-oxidation.[2]

Part 4: Experimental Protocols

Protocol: Gravimetric Solubility Assessment

Objective: Determine the saturation limit in a specific solvent system. Requirement: Inert atmosphere (Nitrogen/Argon glovebox or Schlenk line).[2]

-

Preparation: Weigh ~10 mg of this compound into a tared 1.5 mL HPLC vial.

-

Solvent Addition: Add the target solvent in 10 µL increments, vortexing for 30 seconds after each addition.

-

Observation:

-

Quantification: If soluble in <100 µL, solubility is >100 mg/mL.[2]

-

Validation: Centrifuge at 10,000 rpm for 5 mins. Analyze supernatant via HPLC-UV/ELSD to confirm concentration.

Protocol: Stability Monitoring via HPLC

Objective: Detect carbamate formation or oxidation products.

-

Column: C18 Reverse Phase (High pH stable, e.g., Waters XBridge), 3.5 µm, 4.6 x 100 mm.[2]

-

Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (Basic pH suppresses protonation, improving peak shape).[2]

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol) is required as the molecule lacks a strong UV chromophore.[2] Alternatively, derivatize with benzoyl chloride for UV detection at 254 nm.[2]

Part 5: Handling & Storage Recommendations

To maintain the integrity of this compound, strict adherence to the following storage hierarchy is required.

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Slows kinetic oxidation rates.[2] |

| Atmosphere | Argon or Nitrogen Overlay | Prevents CO₂ absorption (carbamic acid formation).[2] |

| Container | Amber Glass with Teflon-lined Cap | Protects from light; Teflon prevents leaching/corrosion.[2] |

| Handling | Fume Hood + Gloves | Corrosive liquid; causes skin burns.[2] |

Critical Warning: Do not store diluted aqueous solutions for >24 hours unless frozen (-20°C). The basic pH of the solution can etch standard borosilicate glass over prolonged periods; use polypropylene containers for long-term aqueous storage.[2]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16640587, this compound.[2] Retrieved from [Link][2]

Sources

- 1. [(1-Methylpiperidin-4-yl)methyl]amine Dihydrochloride CAS 7149-42-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. (1-Methyl-4-piperidinyl)methanamine | 7149-42-0 [chemicalbook.com]

- 4. 7149-42-0|this compound|BLD Pharm [bldpharm.com]

- 5. (1-Methyl-4-piperidinyl)methylamine , 95% , 7149-42-0 - CookeChem [cookechem.com]

The Pivotal Role of (1-Methylpiperidin-4-yl)methanamine in Central Nervous System Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Privileged Scaffold

In the intricate landscape of Central Nervous System (CNS) drug discovery, the selection of a core molecular scaffold is a decision of paramount importance. The (1-Methylpiperidin-4-yl)methanamine moiety has emerged as a privileged structure, a testament to its consistent presence in a variety of CNS-active agents. Its utility stems from a unique combination of physicochemical properties that address a fundamental challenge in neurotherapeutics: crossing the blood-brain barrier (BBB). This guide provides an in-depth exploration of the this compound scaffold, from its fundamental characteristics to its application in the development of novel CNS drug candidates, offering field-proven insights for researchers and drug development professionals.

Section 1: Physicochemical Properties and Pharmacokinetic Rationale

The therapeutic success of a CNS drug is contingent upon its ability to achieve and maintain therapeutic concentrations at its target within the brain. The this compound scaffold possesses inherent properties that are highly advantageous for CNS penetration and favorable pharmacokinetic profiles.

Physicochemical Characteristics

The key physicochemical parameters of this compound are summarized in the table below.

| Property | Value | Significance in CNS Drug Design |

| Molecular Weight | 128.22 g/mol | Low molecular weight is generally favored for passive diffusion across the BBB. |

| LogP | 0.92510 | Moderate lipophilicity is crucial for partitioning into the lipid membranes of the BBB without being overly retained. |

| Topological Polar Surface Area (TPSA) | 29.3 Ų | A low TPSA (< 90 Ų) is a strong predictor of good BBB permeability. |

| pKa | 10.13±0.29 (Predicted) | The basicity of the amine groups allows for salt formation, improving solubility, while the free base can permeate the BBB. |

| Hydrogen Bond Donors | 1 | A low number of hydrogen bond donors is associated with better BBB penetration. |

| Hydrogen Bond Acceptors | 2 | A controlled number of hydrogen bond acceptors contributes to a favorable TPSA. |

Data sourced from various chemical suppliers and databases.

The N-methyl group on the piperidine ring plays a crucial role in modulating the basicity and lipophilicity of the molecule, contributing to its favorable pharmacokinetic properties.

The Blood-Brain Barrier and the Role of Piperidines

The blood-brain barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. For a small molecule to passively diffuse across the BBB, it generally needs to be of low molecular weight, have a TPSA less than 90 Ų, and exhibit a balance between lipophilicity and aqueous solubility. The piperidine ring, a common motif in CNS drugs, often imparts these desired properties. The this compound scaffold, with its low molecular weight and TPSA, is thus an excellent starting point for the design of CNS-penetrant molecules.

Section 2: Synthesis and Derivatization Strategies

The versatility of the this compound scaffold lies in its synthetic accessibility and the ease with which it can be derivatized to explore structure-activity relationships (SAR).

Core Synthesis

A common synthetic route to this compound initiates from commercially available starting materials, often involving a reductive amination followed by methylation.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Piperidinemethanamine

-

Formaldehyde (37% in water)

-

Formic acid (88%)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 4-piperidinemethanamine (1 equivalent).

-

Cool the flask in an ice bath and add formic acid (2.5 equivalents) dropwise with stirring.

-

Slowly add formaldehyde (2.5 equivalents) to the reaction mixture, maintaining the temperature below 20°C.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture to room temperature and carefully basify with a concentrated solution of NaOH until the pH is >12.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by distillation or column chromatography to afford pure this compound.

Derivatization for SAR Studies

The primary amine of this compound serves as a key handle for derivatization. Common modifications include N-acylation to form amides and N-alkylation to introduce a variety of substituents. These modifications allow for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Derivatization of the this compound scaffold.

Section 3: Case Study: WAY-262611, a Modulator of the Wnt/β-Catenin Signaling Pathway

While not a classical CNS therapeutic for a neurological disorder, the preclinical candidate WAY-262611 serves as an excellent case study to illustrate the utility of the this compound scaffold in a complex biological system with implications for CNS health and disease.

Target and Mechanism of Action

WAY-262611, also known as (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, is an agonist of the Wnt/β-catenin signaling pathway.[1] It exerts its effect by inhibiting Dickkopf-1 (Dkk1), a negative regulator of the pathway.[2] Dkk1 functions by binding to the LRP5/6 co-receptor, preventing the formation of a functional Wnt-Frizzled-LRP5/6 receptor complex.[3][4] By inhibiting Dkk1, WAY-262611 facilitates the activation of the Wnt pathway, leading to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of target genes via TCF/LEF transcription factors.[1][3][5]

Caption: Wnt/β-catenin signaling pathway and the mechanism of WAY-262611.

Therapeutic Potential and In Vivo Efficacy

The Wnt/β-catenin pathway is crucial for neurodevelopment and adult neurogenesis, and its dysregulation has been implicated in neurodegenerative diseases like Alzheimer's disease.[2] While initially investigated for its bone anabolic properties, the ability of WAY-262611 to modulate this fundamental pathway highlights the potential for CNS applications. In vivo studies have demonstrated the efficacy of WAY-262611 in animal models. For example, oral administration of WAY-262611 has been shown to increase trabecular bone formation rate in ovariectomized rats, confirming its biological activity in a whole-organism context.[6] More recently, it has been shown to impair the survival of tumor cells in vivo in a model of rhabdomyosarcoma.[3][7]

Section 4: Quantitative Structure-Activity Relationship (QSAR) Insights

| Compound | Substitution (R) | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Selectivity (σ₂/σ₁) |

| 1 | H | 3.90 | 240 | 61.5 |

| 2 | 2-F | 3.56 | 667 | 187.4 |

| 3 | 3-F | 2.84 | 141 | 49.6 |

| 4 | 4-F | 3.65 | 231 | 63.3 |

| 5 | 2-Cl | 3.82 | 311 | 81.4 |

| 6 | 3-Cl | 2.53 | 108 | 42.7 |

| 7 | 4-Cl | 3.49 | 198 | 56.7 |

| 8 | 2-OCH₃ | 10.3 | >10,000 | >970 |

| 9 | 3-OCH₃ | 5.23 | >10,000 | >1912 |

| 10 | 4-OCH₃ | 12.1 | >10,000 | >826 |

Adapted from: Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands.[8]

This data illustrates how subtle modifications to the periphery of a piperidine-containing scaffold can significantly impact binding affinity and selectivity for a CNS target. Such systematic explorations are fundamental to the optimization of lead compounds in CNS drug discovery.

Section 5: Experimental Protocols for CNS Drug Evaluation

The evaluation of novel CNS drug candidates requires a battery of in vitro and in vivo assays to characterize their pharmacological profile.

In Vitro Assay: Radioligand Binding for GPCRs

Radioligand binding assays are a cornerstone of in vitro pharmacology, allowing for the determination of the affinity of a compound for its target receptor.

Experimental Protocol: GPCR Radioligand Competition Binding Assay

Materials:

-

Cell membranes expressing the target GPCR

-

Radioligand specific for the target GPCR (e.g., [³H]-ligand)

-

Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Non-specific binding control (a high concentration of a known unlabeled ligand)

-

96-well plates

-

Filter mats (e.g., GF/C)

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer to all wells. Add the test compound at various concentrations in triplicate. Include wells for total binding (no competitor) and non-specific binding.

-

Radioligand Addition: Add the radioligand at a concentration close to its K_d value to all wells.

-

Membrane Addition: Add the cell membrane preparation to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through the filter mat using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

In Vivo Assay: The Hot Plate Test for Analgesic Activity

The hot plate test is a widely used behavioral assay to assess the analgesic properties of a compound in rodents.

Experimental Protocol: Hot Plate Test in Mice

Materials:

-

Hot plate apparatus with adjustable temperature

-

Animal enclosure to hold the mouse

-

Timer

-

Test compound and vehicle control

-

Mice (e.g., C57BL/6)

Procedure:

-

Apparatus Setup: Set the hot plate temperature to a constant, noxious temperature (e.g., 55 ± 0.5°C).

-

Acclimation: Allow the mice to acclimate to the testing room for at least 30 minutes before the experiment.

-

Baseline Measurement: Gently place a mouse on the hot plate and start the timer. Observe the mouse for nociceptive responses, such as licking a hind paw or jumping. Record the latency to the first response. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

-

Compound Administration: Administer the test compound or vehicle control to the mice via the desired route (e.g., intraperitoneal, oral).

-

Post-Treatment Measurement: At a predetermined time after compound administration (e.g., 30, 60, 90 minutes), place the mouse back on the hot plate and measure the response latency as described in step 3.

-

Data Analysis: Compare the post-treatment latencies to the baseline latencies and to the vehicle control group. A significant increase in response latency indicates an analgesic effect.

Conclusion

The this compound scaffold represents a highly valuable building block in the design and discovery of novel CNS drugs. Its favorable physicochemical properties, synthetic tractability, and proven incorporation into biologically active molecules make it a "privileged" structure for medicinal chemists. The case study of WAY-262611, while not a traditional neurotherapeutic, underscores the potential of this scaffold to modulate complex signaling pathways relevant to CNS function and disease. By leveraging a deep understanding of its properties and employing robust in vitro and in vivo evaluation methods, researchers can continue to exploit the this compound core to develop the next generation of therapies for a wide range of neurological and psychiatric disorders.

References

-

Giralt, I., Gallo-Oller, G. O., Navarro, N., et al. (2021). Dickkopf-1 Inhibition Reactivates Wnt/β-Catenin Signaling in Rhabdomyosarcoma, Induces Myogenic Markers In Vitro and Impairs Tumor Cell Survival In Vivo. International Journal of Molecular Sciences, 22(23), 12921. [Link]

- Reichel, A. (2012). Pharmacokinetics of CNS Penetration. In L. Di & E. H. Kerns (Eds.), Blood-Brain Barrier in Drug Discovery: Optimizing Brain Exposure of CNS Drugs and Minimizing Brain Side Effects for Peripheral Drugs (pp. 7-41). John Wiley & Sons.

-

Pelletier, J. C., Lundquist, J. T., Gilbert, A. M., et al. (2009). (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine: a wingless beta-catenin agonist that increases bone formation rate. Journal of Medicinal Chemistry, 52(22), 6962–6965. [Link]

-

Giralt, I., Gallo-Oller, G. O., Navarro, N., et al. (2021). Pharmacological inhibition of DKK-1 by the compound WAY-262611. ResearchGate. [Link]

- Uchida, M., et al. (2011). Blood-brain barrier (BBB) pharmacoproteomics: reconstruction of in vivo brain distribution of 11 P-glycoprotein substrates based on the BBB transporter protein concentration, in vitro intrinsic transport activity, and unbound fraction in plasma and brain in mice. Journal of Pharmacology and Experimental Therapeutics, 339(2), 579-588.

- Alam, M. I., et al. (2016). Brain-blood ratio: implications in brain drug delivery. Expert Opinion on Drug Delivery, 13(10), 1417-1428.

- Caccia, C., et al. (1995). Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics. Journal of Medicinal Chemistry, 38(22), 4428-4434.

- Loryan, I., et al. (2022). Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. Pharmaceutical Research, 39(6), 1145-1153.

-

ResearchGate. (n.d.). The DKK1-involved signaling pathways. Retrieved from [Link]

- Loryan, I., & Hammarlund-Udenaes, M. (2020). Brain Distribution of Drugs: Pharmacokinetic Considerations. In Methods in Molecular Biology (Vol. 2087, pp. 25-50). Springer.

-

Uchida, M., et al. (2011). Blood-Brain Barrier (BBB) Pharmacoproteomics: Reconstruction of In Vivo Brain Distribution of 11 P-Glycoprotein Substrates Based. ResearchGate. [Link]

- Mach, R. H., et al. (1998). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry, 41(13), 2277–2288.

-

Wikipedia. (n.d.). Brain-to-blood ratio. Retrieved from [Link]

- Pu, K., et al. (2024). WAY-262611 ameliorates the inflammatory bowel disease by activating Wnt/β-catenin pathway. Journal of Molecular Histology, 55(1), 1-10.

- Ahn, V. E., et al. (2012). The Structural Basis of DKK-Mediated Inhibition of Wnt/LRP Signaling. Developmental Cell, 22(5), 903-904.

-

ResearchGate. (n.d.). DKK1 regulation of signalling pathways. Retrieved from [Link]

- Wang, Y., et al. (2025). Considerations in Kp,uu,brain-based Strategy for Selecting CNS-targeted Drug Candidates with Sufficient Target Coverage and Substantial Pharmacodynamic Effect. Pharmaceutical Research.

-

Wikipedia. (n.d.). TCF/LEF family. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Gene Result DKK1 dickkopf Wnt signaling pathway inhibitor 1 [ (human)]. Retrieved from [Link]

- Loryan, I., et al. (2022). Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain-a Game Changing Parameter for CNS Drug Discovery and Development. Pharmaceutical Research, 39(6), 1145–1153.

-

Journal of Drug Delivery and Therapeutics. (2019). Quantitative Structure Activity Relationships in Computer Aided Drug Design: A Review. [Link]

- Uchida, M., et al. (2011). Blood-brain barrier (BBB) pharmacoproteomics: reconstruction of in vivo brain distribution of 11 P-glycoprotein substrates based on the BBB transporter protein concentration, in vitro intrinsic transport activity, and unbound fraction in plasma and brain in mice. The Journal of Pharmacology and Experimental Therapeutics, 339(2), 579–588.

- Al-Ishaq, R. K., et al. (2020). Structure–Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: An Integrated In Silico and In Vitro Study. Molecules, 25(18), 4147.

- Papamokos, G., et al. (2024). Quantitative structure–activity relationships of chemical bioactivity toward proteins associated with molecular initiating events of organ-specific toxicity.

Sources

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. Dickkopf-1 Inhibition Reactivates Wnt/β-Catenin Signaling in Rhabdomyosarcoma, Induces Myogenic Markers In Vitro and Impairs Tumor Cell Survival In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Structural Basis of DKK-Mediated Inhibition of Wnt/LRP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TCF/LEF family - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Dickkopf-1 Inhibition Reactivates Wnt/β-Catenin Signaling in Rhabdomyosarcoma, Induces Myogenic Markers In Vitro and Impairs Tumor Cell Survival In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: (1-Methylpiperidin-4-yl)methanamine Supply & Application

[1][2][3]

Executive Summary

(1-Methylpiperidin-4-yl)methanamine (CAS: 7149-42-0 ) is a critical diamine building block in medicinal chemistry, widely utilized for its ability to introduce a basic, solubilizing piperidine motif into drug candidates.[1][] Structurally, it consists of a piperidine ring methylated at the 1-position and substituted with a primary aminomethyl group at the 4-position.[1]

This guide analyzes the commercial availability, synthesis pathways, and quality considerations for this compound.[1] It is designed for researchers requiring high-purity starting materials for the synthesis of GPCR ligands , kinase inhibitors (e.g., MAP4K4), and antiviral agents (e.g., alphavirus inhibitors).[1]

Chemical Identity & Technical Specifications

The compound is a corrosive, air-sensitive liquid often supplied as a hydrochloride salt to improve stability.[1]

| Property | Specification |

| IUPAC Name | This compound |

| Common Synonyms | 4-Aminomethyl-1-methylpiperidine; (1-Methyl-4-piperidinyl)methylamine |

| CAS Number | 7149-42-0 |

| Molecular Formula | C₇H₁₆N₂ |

| Molecular Weight | 128.22 g/mol |

| Appearance | Colorless to pale yellow liquid (Free base); White solid (HCl salt) |

| Boiling Point | ~160 °C at 760 mmHg |

| Density | 0.901 g/cm³ |

| pKa | ~10.1 (Primary amine), ~8.5 (Piperidine N) |

| Solubility | Miscible in water, methanol, DCM; slightly soluble in ether.[3][1][4] |

| Stability | Air Sensitive: Absorbs CO₂ from air.[1] Hygroscopic. |

Commercial Availability & Supplier Landscape

The supply chain for CAS 7149-42-0 is robust, split between high-cost catalog suppliers for discovery (milligram scale) and contract manufacturing organizations (CMOs) for process development (kilogram scale).[1]

Tiered Supplier Analysis[2][6]

| Tier | Supplier Type | Key Vendors | Typical Purity | Lead Time | Use Case |

| 1 | Global Catalog | Sigma-Aldrich (Merck), Enamine | ≥97% | 1-3 Days | HTS, Hit-to-Lead |

| 2 | Specialty BB | Combi-Blocks, Chem-Impex, BLD Pharm | ≥98% | 1-5 Days | Lead Opt, Scale-up |

| 3 | Bulk/CMO | Boc Sciences, Ambeed | ≥95% | 2-4 Weeks | Process Dev, GMP |

Procurement Strategy

-

Discovery Phase: Prioritize speed . Vendors like Chem-Impex and Enamine often hold US/EU stock ("Ships Today").[1]

-

Development Phase: Prioritize batch consistency . Impurities from the reduction step (e.g., unreacted amide) can interfere with sensitive coupling reactions.[1] Request a specific Certificate of Analysis (CoA) verifying <0.5% unreacted 1-methylisonipecotamide.[1]

Synthesis & Manufacturing Methodologies

Understanding the synthesis is crucial for anticipating impurity profiles.[1] The commercial route typically involves the reduction of carboxylic acid derivatives.[1]

Primary Industrial Route: Amide Reduction

The most scalable method involves the reduction of 1-methylisonipecotamide using Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation.[1]

Reaction Scheme:

-

Precursor: 1-Methylpiperidine-4-carboxylic acid (Isonipecotic acid derivative).[1]

-

Amidation: Conversion to 1-methylisonipecotamide.

-

Reduction: Treatment with LiAlH₄ in THF at reflux.

-

Workup: Fieser workup (Water/NaOH) to release the free amine.[1]

Impurity Profile[2][6]

-

Impurity A (Starting Material): 1-Methylisonipecotamide.[1] Presence indicates incomplete reduction.[1]

-

Impurity B (Demethylation): 4-(Aminomethyl)piperidine.[1] Occurs if harsh hydrogenation conditions cleave the N-methyl group.[1]

-

Impurity C (Solvent): Residual THF or Dichloromethane (DCM).[1]

Visualization: Synthesis & Decision Logic[2]

Caption: Comparative synthesis routes for CAS 7149-42-0 showing critical reagents and potential impurity risks.

Applications in Drug Discovery[2]

This building block is a "privileged structure" in medicinal chemistry, often used to improve the pharmacokinetic (PK) properties of lipophilic scaffolds.[1]

Key Therapeutic Areas

-

Antivirals (Alphavirus Inhibitors): Used to synthesize indole-carboxamides that inhibit neurotropic alphaviruses (e.g., Chikungunya, VEEV).[1] The piperidine ring mimics the transition state of viral entry proteins.[1]

-

Kinase Inhibitors (MAP4K4): The primary amine serves as a linker to attach the solubilizing piperidine tail to the kinase-binding core (e.g., quinazoline or pyridopyrimidine scaffolds).[1]

-

Inflammasome Inhibitors (NLRP3): Modulates solubility and oral bioavailability in benzo[d]imidazole-2-one derivatives.[1]

Mechanistic Role[2][6]

Handling & Safety Protocols

Signal Word: DANGER Hazard Statements: H314 (Causes severe skin burns), H226 (Flammable liquid).[1]

Storage Protocol[2]

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen).[1] The free base rapidly absorbs CO₂ to form carbamates/carbonates.[1]

-

Temperature: 2-8°C (Refrigerate).

-

Container: Tightly sealed glass or Teflon-lined containers. Avoid metal containers due to corrosivity.[1]

Experimental Handling (Self-Validating Protocol)

When using this reagent in synthesis:

-

Verification: Check appearance.[1] If the liquid is cloudy or has a white crust, it has absorbed CO₂.[1]

-

Purification: If degraded, distill under vacuum or wash with strong base (NaOH) to regenerate the free amine before use.[1]

-

Reaction: Use anhydrous solvents (DCM, DMF). Add a non-nucleophilic base (DIPEA) if using the HCl salt form to liberate the reactive amine in situ.[1]

References

-

ChemicalBook. (2025).[3][1] (1-Methyl-4-piperidinyl)methanamine Properties and Synthesis. Retrieved from [1]

-

BenchChem. (2025).[3][1][5] Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. Retrieved from [1]

-

National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary for CID 2737531: 4-Aminomethyl-1-methylpiperidine.[1] Retrieved from [1]

-

European Patent Office. (2016).[1][4] Furane Derivatives as Inhibitors of ATAD2 (EP 3383865 B1).[1] Retrieved from

-

Sigma-Aldrich. (2023).[1] Safety Data Sheet: this compound. Retrieved from [1]

Methodological & Application

Application Note: Synthesis of (1-Methylpiperidin-4-yl)methanamine via Reductive Transformation

[1]

Executive Summary

This application note details the laboratory-scale synthesis of (1-methylpiperidin-4-yl)methanamine (also known as 4-(aminomethyl)-1-methylpiperidine) utilizing 1-methylisonipecotamide as the starting scaffold.

While reductive amination of piperidones is a common alternative route, the direct reduction of the carboxamide offers a distinct advantage in atom economy when the amide precursor is readily available. This protocol utilizes Lithium Aluminum Hydride (LiAlH

Target Audience: Medicinal Chemists, Process Development Scientists.

Reaction Mechanism & Strategy

Mechanistic Pathway

The transformation proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. Unlike esters, which cleave to alcohols, the amide nitrogen's lone pair stabilizes the intermediate, leading to C-O bond cleavage rather than C-N cleavage.

-

Activation: The aluminum center coordinates with the amide carbonyl oxygen.

-

Hydride Transfer: The first hydride attacks the carbonyl carbon, forming a tetrahedral intermediate.[1]

-

Iminium Formation: The oxygen is expelled as an aluminate species, generating a highly reactive iminium ion.

-

Final Reduction: A second hydride rapidly reduces the iminium ion to the amine.

Reaction Scheme Visualization

Safety Prerequisites (Critical)

| Hazard Class | Reagent | Risk Description | Mitigation Strategy |

| Pyrophoric | LiAlH | Ignites spontaneously in moist air; reacts violently with water. | Use pellets if possible (less dust). Handle under N |

| Corrosive | Product | Primary amines are caustic and can cause skin burns. | Wear double nitrile gloves; use fume hood. |

| Flammable | THF | Peroxide former; highly flammable. | Use anhydrous, inhibited THF; distill from Na/Benzophenone if necessary. |

Experimental Protocol

Materials

-

Starting Material: 1-Methylisonipecotamide (1.0 equiv, e.g., 10.0 g).

-

Reagent: Lithium Aluminum Hydride (2.5 equiv, ~6.7 g). Note: Excess is required to account for reagent quality and reaction kinetics.

-

Solvent: Anhydrous THF (10-15 mL per gram of substrate).

-

Quenching Agents: Water, 15% NaOH solution.[2]

Step-by-Step Procedure

Phase 1: Setup and Addition

-

Inert Assembly: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush continuously with Argon or Nitrogen.

-

Reagent Charging: Rapidly weigh LiAlH

(2.5 equiv) and transfer to the RBF. Add anhydrous THF (half of total volume) and cool to 0°C in an ice bath.-

Expert Tip: If using LAH powder, add it to the flask before the solvent to prevent clumping. If using pellets, allow 30 mins stirring to disperse.

-

-

Substrate Preparation: Dissolve 1-methylisonipecotamide in the remaining anhydrous THF. Ensure complete dissolution; warm slightly if necessary, then cool to room temperature.

-

Controlled Addition: Add the amide solution dropwise to the LiAlH

suspension over 30–45 minutes.-

Observation: Gas evolution (

) will occur. Maintain internal temperature <10°C during addition.

-

Phase 2: Reaction and Reflux [1][3]

-

Warming: Once addition is complete, remove the ice bath and allow the grey suspension to warm to room temperature (stir 30 mins).

-

Reflux: Heat the mixture to a gentle reflux (66°C) for 6–12 hours.

-

Monitoring: Monitor via TLC (System: 10% MeOH in DCM with 1% NH

OH). The amide spot (lower R -

Validation: An aliquot quenched with EtOAc/H

O should show no starting material by LC-MS (

-

Phase 3: The Fieser Workup (Crucial Step)

Standard acid/base extractions often fail here due to aluminum emulsions. The Fieser method creates a granular precipitate that filters easily.

-

Cooling: Cool the reaction mixture back to 0°C.

-

Stoichiometric Quench: For every

grams of LiAlH- mL of Water (add very slowly; violent exotherm).

- mL of 15% (w/v) NaOH solution.

- mL of Water.

-

Precipitation: Remove the ice bath and stir vigorously for 30–60 minutes. The grey slurry should turn into a white, granular solid suspended in clear THF.

-

Filtration: Filter the solids through a Celite pad on a sintered glass funnel. Wash the cake with warm THF (

mL).

Phase 4: Isolation

-

Concentration: Dry the combined filtrate over anhydrous Na

SO -

Result: The crude product is typically a pale yellow oil.

-

Purification (Optional):

-

Distillation: Vacuum distillation (bp ~80-85°C at 10 mmHg) yields the pure free base.

-

Salt Formation: Dissolve oil in EtOH, cool to 0°C, and add HCl in dioxane to precipitate the dihydrochloride salt.

-

Workup Logic Flow

Analytical Validation

| Parameter | Expected Result | Notes |

| Appearance | Colorless to pale yellow oil | Darkening indicates oxidation; store under Argon. |

| Diagnostic doublet for the methylene adjacent to the primary amine. | ||

| MS (ESI+) | [M+H] | Primary peak. |

| Boiling Point | ~80–85°C @ 10 mmHg | Reference values for similar piperidine amines [1]. |

Troubleshooting Guide

-

Problem: Gelatinous precipitate forms during quench, clogging the filter.

-

Cause: Incorrect stoichiometry of water/NaOH or insufficient stirring time after quench.

-

Solution: Add more THF to dilute. Add anhydrous MgSO

directly to the quenching mixture; it acts as a drying agent and helps coagulate the aluminum salts.

-

-

Problem: Low Yield.

-

Cause: Product trapped in the aluminum salts or lost during evaporation (product is semi-volatile).

-

Solution: Thoroughly wash the filter cake with warm THF or DCM. When concentrating, do not use high vacuum (<10 mbar) for extended periods unless cooling the receiving flask efficiently.

-

-

Problem: Incomplete Reaction.

-

Cause: Old LiAlH

(absorbed moisture). -

Solution: Use fresh reagent. If starting material remains, carefully add 0.5 equiv more LiAlH

and reflux for an additional 2 hours.

-

References

-

Master Organic Chemistry. (2023). Reduction of Amides to Amines using LiAlH4.[1][2][4][5] Retrieved from [Link]

-

American Chemical Society (ACS). (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction. ACS Chemical Health & Safety. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Conversion of Amides into Amines with LiAlH4. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Application of (1-Methylpiperidin-4-yl)methanamine in solid-phase synthesis

Application Note: Solid-Phase Integration of (1-Methylpiperidin-4-yl)methanamine in Combinatorial Libraries

Executive Summary

This compound is a bifunctional heterocyclic building block critical in the synthesis of GPCR-targeted libraries (specifically CXCR4, Muscarinic, and Opioid receptors). Its structure features a nucleophilic primary amine (for amide/reductive amination coupling) and a basic tertiary amine (N-methylpiperidine) that often serves as a key pharmacophore for cation-pi interactions in biological binding pockets.

This guide details the protocols for incorporating this amine into solid-phase workflows, specifically focusing on reductive amination loading strategies and amide bond formation , ensuring high-fidelity library generation without interference from the internal tertiary amine.

Chemical Profile & Handling

| Property | Specification | Critical Note for SPS |

| CAS | 7149-42-0 | Distinct from 4-methylpiperidine (deprotection reagent). |

| Structure | Primary amine (exocyclic) + Tertiary amine (endocyclic). | Dual basicity requires careful neutralization if used as a salt. |

| MW | 128.22 g/mol | Low MW allows high loading density on resins. |

| Basicity (est.) | pKa₁ ~10.2 (2° amine), pKa₂ ~9.8 (1° amine). | Action: Always use 3-4 eq. of DIEA during coupling to prevent proton scavenging. |

| Solubility | Miscible in DCM, DMF, MeOH. | Excellent compatibility with standard SPOS solvents. |

Core Application: Resin Loading via Reductive Amination

The most robust method for introducing this compound into a library is anchoring it to an aldehyde-functionalized resin (e.g., FMPB or BAL linker). This creates a secondary amine linkage, allowing for further acylation and the creation of "peptoid-like" or N-substituted scaffolds.

Experimental Logic (The "Why")

-

Resin Choice: FMPB-AM Resin (4-(4-Formyl-3-methoxyphenoxy)butyryl aminomethyl resin) is selected because the electron-donating methoxy group stabilizes the intermediate imine, facilitating the attack of the sterically unhindered primary amine of our building block.

-

Solvent System: TMOF (Trimethyl orthoformate) is used as a dehydrating co-solvent to drive the equilibrium toward imine formation before reduction.

-

Reducing Agent: NaBH(OAc)₃ is preferred over NaCNBH₃ for safety and efficiency in SPOS.

Protocol 1: Reductive Amination Loading

Materials:

-

FMPB Resin (Loading: 0.8 mmol/g)

-

This compound (5 equiv.)[1]

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (5 equiv.)

-

Acetic Acid (AcOH)

-

DCM/TMOF (1:1 v/v)

Step-by-Step Workflow:

-

Resin Swelling:

-

Place 100 mg of FMPB resin in a fritted syringe reactor.

-

Swell in dry DCM for 30 mins. Drain.

-

-

Imine Formation:

-

Reduction:

-

Drain the resin (do not wash, to preserve the imine equilibrium).

-

Immediately add a suspension of NaBH(OAc)₃ (0.4 mmol, 5 eq) in 2 mL dry DCM containing 1% AcOH.

-

Agitate overnight (12-16 hours) at RT.

-

-

Washing & Neutralization:

-

Drain and wash with DCM (3x), MeOH (3x), DCM (3x).

-

Critical Step: Wash with 10% DIEA in DMF (2x 5 min) to ensure the newly formed secondary amine and the piperidine ring are in the free base form for the next step.

-

-

Validation (Chloranil Test):

-

Perform a Chloranil test (specific for secondary amines). A blue/green beads result indicates successful loading. (Note: Kaiser test is for primary amines and will be negative).

-

Core Application: Acylation (Amide Coupling)

Once loaded, or if using the amine as a "capping" monomer on a carboxyl-resin, standard coupling applies. However, the internal tertiary amine can act as a base, potentially accelerating activated ester hydrolysis if moisture is present.

Protocol 2: HATU-Mediated Coupling

Materials:

-

Resin-bound Carboxylic Acid OR Loaded Amine Resin (from Protocol 1)

-

Fmoc-Amino Acid or Carboxylic Acid Building Block (4 equiv.)

-

HATU (3.9 equiv.)

-

HOAt (4 equiv.)[2] - Optional but recommended for sterically hindered partners.

-

DIEA (8 equiv.) - Excess required to neutralize the piperidine ring.

Step-by-Step Workflow:

-

Activation:

-

Dissolve the Acid (4 eq) and HATU (3.9 eq) in dry DMF.

-

Add DIEA (8 eq). The solution should turn yellow. Activate for 2 minutes.

-

-

Coupling:

-

Add the activated mixture to the resin.

-

Agitate for 2 hours at RT.

-

-

Monitoring:

-

If coupling to the secondary amine formed in Protocol 1, reaction kinetics are slower. Double coupling (repeat steps 1-2) is recommended.

-

-

Wash:

-

Wash with DMF (3x), DCM (3x).[3]

-

Visualization of Workflows

Figure 1: Strategic Integration in Drug Discovery

This diagram illustrates where this building block fits into the drug development pipeline, specifically for GPCR targets.

Caption: Workflow for transforming the amine building block into a bioactive GPCR library via solid-phase synthesis.

Figure 2: Reaction Mechanism on Solid Phase

Visualizing the reductive amination pathway specific to this molecule.

Caption: Step-wise mechanism for anchoring and acylating this compound on solid support.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Loading Efficiency | Incomplete imine formation due to water. | Ensure TMOF is fresh. Increase imine formation time to 4 hours. |

| Coupling Failure (Acylation) | Steric hindrance of the secondary amine. | Switch to PyAOP or COMU activators. Use microwave irradiation (50°C, 10 min). |

| Product Impurity (Salts) | Tertiary amine trapping TFA salts. | Perform an extra wash with 10% TEA/DCM post-cleavage or use ion-exchange resin during purification. |

| Resin Aggregation | "Sticky" basic residues. | Use DCM/DMF (1:1) mixtures for all wash steps to disrupt aggregation. |

References

-

BenchChem. (2025).[5][6] The Pivotal Role of N-Methyl-1-(piperidin-4-yl)methanamine in Modern Medicinal Chemistry. Retrieved from

-

Sigma-Aldrich. (n.d.). Product Specification: (1-Methyl-4-piperidinyl)methanamine (CAS 7149-42-0).[5][][8][9][10] Retrieved from

-

BOC Sciences. (n.d.). Building Block Application Note: Piperidine Derivatives in SPS. Retrieved from

-

Uth, C., et al. (2023).[2] Novel amino-Li resin for water-based solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from

-

ResearchGate. (2010). Silane-based reductive amination on solid phase. Retrieved from [11]

Sources

- 1. sure.sunderland.ac.uk [sure.sunderland.ac.uk]

- 2. chem.uci.edu [chem.uci.edu]

- 3. peptide.com [peptide.com]

- 4. d-nb.info [d-nb.info]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 8. Products - Scimplify USA [scimplify.com]

- 9. arlifesciences.com [arlifesciences.com]

- 10. This compound;CAS No.:7149-42-0 [chemshuttle.com]

- 11. researchgate.net [researchgate.net]

Synthesis of Indole-Carboxamides Utilizing (1-Methylpiperidin-4-yl)methanamine: An Application and Protocol Guide

Introduction: The Significance of the Indole-Carboxamide Scaffold in Modern Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1][2] When functionalized as a carboxamide, the indole ring system gives rise to a class of compounds with remarkable pharmacological properties, including anti-inflammatory, anti-tubercular, and anti-cancer activities.[3][4][5] The amide bond, a cornerstone of many biological systems, imparts favorable characteristics to drug candidates, and it is estimated that over 25% of common drugs feature this functional group. The strategic incorporation of specific amine fragments, such as (1-Methylpiperidin-4-yl)methanamine, can further enhance the therapeutic potential of these molecules. The piperidine motif is prevalent in centrally active agents and other pharmaceuticals, and its modification can significantly influence a compound's physicochemical properties, target affinity, and pharmacokinetic profile. This guide provides a comprehensive overview of the synthesis of indole-carboxamides using this compound, with a focus on the underlying chemical principles and practical experimental protocols for researchers in drug development.

Core Principles: The Chemistry of Amide Bond Formation

The synthesis of an indole-carboxamide from an indole-carboxylic acid and this compound is a classic example of an amide coupling reaction. This transformation involves the activation of the carboxylic acid group to facilitate nucleophilic attack by the primary amine. A variety of coupling reagents have been developed to achieve this activation efficiently and with minimal side reactions.[6]

The Role of Carbodiimide Coupling Reagents

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for their reliability and mild reaction conditions.[7] The general mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide bond. A common additive, 1-Hydroxybenzotriazole (HOBt), is often included to suppress side reactions and reduce the risk of racemization in chiral substrates by forming a more stable active ester intermediate.[8]

Sources

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijptjournal.com [ijptjournal.com]

- 3. fishersci.com [fishersci.com]

- 4. Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. hepatochem.com [hepatochem.com]

- 7. Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Reaction Monitoring and Purification using HPLC and LC-MS

Introduction: Navigating Chemical Transformations with Precision

In the landscape of chemical synthesis and drug development, the ability to meticulously track the progress of a chemical reaction and efficiently isolate the desired product is paramount. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) have emerged as indispensable analytical tools, offering unparalleled precision and sensitivity for both real-time reaction monitoring and high-purity purification.[1][2][3] This guide provides an in-depth exploration of the principles, methodologies, and best practices for leveraging these powerful techniques in a research and development setting. We will delve into the causality behind experimental choices, offering field-proven insights to empower researchers, scientists, and drug development professionals to optimize their workflows, from initial reaction analysis to the isolation of highly pure compounds.

Part 1: The Science of Separation: Core Principles of HPLC and LC-MS

At its heart, HPLC is a powerful separation technique that relies on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed within a column.[4] A high-pressure pump forces the mobile phase, carrying the sample mixture, through the column.[5] Components within the mixture interact differently with the stationary phase based on their physicochemical properties, such as polarity, leading to their separation.[3][6] Compounds with stronger interactions with the stationary phase travel through the column more slowly, resulting in longer retention times, while those with weaker interactions elute more quickly.[6]

The integration of a mass spectrometer with an HPLC system (LC-MS) adds a powerful dimension of analysis.[2][7] As separated components elute from the HPLC column, they are ionized and introduced into the mass spectrometer, which separates the ions based on their mass-to-charge ratio (m/z).[7] This provides crucial molecular weight information, enabling unambiguous identification of reactants, intermediates, products, and byproducts in a complex reaction mixture.[8]

Part 2: Reaction Monitoring: A Real-Time Window into Chemical Synthesis

Effectively monitoring a chemical reaction provides critical insights into its kinetics, the formation of intermediates, and the generation of impurities. This knowledge is vital for optimizing reaction conditions to maximize yield and purity.[1]

The "Why" Behind Method Development for Reaction Monitoring

A generic, one-size-fits-all HPLC method is rarely optimal for every reaction. Method development is crucial to ensure that all key components—starting materials, intermediates, the final product, and any significant byproducts—are adequately separated. The goal for reaction monitoring is not necessarily baseline separation of every single peak, but rather the clear resolution of the product peak from all other significant components.[1]

A common starting point for method development is to run a "scouting gradient."[9] This involves a broad linear gradient, for instance, from 5% to 95% of the strong organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[9][10] This initial run helps to determine the elution profile of the reaction mixture and provides a basis for further optimization.

Protocol: Developing a Gradient HPLC Method for Reaction Monitoring

This protocol outlines a systematic approach to developing a robust gradient HPLC method for monitoring a typical organic reaction.

1. Initial System Setup and Column Selection:

- System: A standard HPLC system equipped with a UV detector is typically sufficient for initial monitoring.[11]

- Column: A reversed-phase C18 column is a versatile starting point for a wide range of small organic molecules.[10] Common dimensions are 50 mm x 4.6 mm with 3-µm particles.[10]

- Mobile Phase A: 0.1% formic acid or trifluoroacetic acid (TFA) in water. These additives help to improve peak shape by protonating acidic silanols on the stationary phase.[10]

- Mobile Phase B: Acetonitrile or methanol. Acetonitrile generally provides lower viscosity and better UV transparency.

2. The Scouting Gradient:

- Set the flow rate to a standard value for the column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID column).[12]

- Program a linear gradient from 5% to 95% B over 10-20 minutes.[9]

- Inject a representative sample of the reaction mixture (a timepoint where starting material, product, and potentially byproducts are present).

- Monitor the chromatogram at multiple wavelengths (e.g., 220 nm, 254 nm, and 280 nm) to ensure detection of all chromophoric species.[10]

3. Method Optimization:

- Adjusting the Gradient Slope: Based on the scouting run, if peaks are clustered together, a shallower gradient (longer gradient time) can improve resolution.[13] Conversely, if peaks are very far apart, a steeper gradient can reduce the analysis time.

- Isocratic vs. Gradient: If the scouting gradient shows that all components of interest elute within a narrow range of mobile phase composition, an isocratic method (constant mobile phase composition) may be more suitable and reproducible.[13]

- Fine-Tuning Selectivity: If co-elution of critical peaks persists, consider changing the organic modifier (e.g., methanol instead of acetonitrile), altering the mobile phase pH, or trying a different column chemistry (e.g., a phenyl-hexyl or cyano phase).[14]

4. Sample Preparation for Reaction Monitoring:

- Minimal sample preparation is often a key advantage for rapid reaction monitoring.[8]

- A typical procedure involves taking a small aliquot from the reaction mixture, quenching the reaction if necessary, and diluting it with a solvent compatible with the mobile phase.